2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1242901-50-3
VCID: VC6534930
InChI: InChI=1S/C23H21FN4OS/c1-15-5-4-6-16(13-15)17-14-30-21-20(17)25-23(26-22(21)29)28-11-9-27(10-12-28)19-8-3-2-7-18(19)24/h2-8,13-14H,9-12H2,1H3,(H,25,26,29)
SMILES: CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F
Molecular Formula: C23H21FN4OS
Molecular Weight: 420.51

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 1242901-50-3

Cat. No.: VC6534930

Molecular Formula: C23H21FN4OS

Molecular Weight: 420.51

* For research use only. Not for human or veterinary use.

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1242901-50-3

Specification

CAS No. 1242901-50-3
Molecular Formula C23H21FN4OS
Molecular Weight 420.51
IUPAC Name 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C23H21FN4OS/c1-15-5-4-6-16(13-15)17-14-30-21-20(17)25-23(26-22(21)29)28-11-9-27(10-12-28)19-8-3-2-7-18(19)24/h2-8,13-14H,9-12H2,1H3,(H,25,26,29)
Standard InChI Key PLXOVJCPVGGTGM-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule features a thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a bicyclic system combining a thiophene ring fused with a pyrimidinone moiety. Key substitutions include:

  • Position 2: A 4-(2-fluorophenyl)piperazine group, introducing a basic nitrogen-rich moiety with potential receptor-binding capabilities.

  • Position 7: A 3-methylphenyl substituent, contributing hydrophobic interactions and steric bulk.

The 2-fluorophenyl group on the piperazine ring enhances electronic effects, potentially influencing binding affinity at target sites, while the 3-methylphenyl group may improve metabolic stability. Computational analyses (e.g., molecular docking) predict that these groups collectively facilitate interactions with hydrophobic pockets and hydrogen-bonding regions in biological targets .

Molecular Formula and Physicochemical Properties

  • Molecular Formula: C₂₃H₂₁FN₄OS

  • Molecular Weight: 420.51 g/mol

  • IUPAC Name: 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one

  • SMILES: CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F

Experimental data on solubility, melting point, and logP remain unreported, though analogues with similar substituents exhibit moderate aqueous solubility and logP values of ~3.5–4.2, suggesting moderate lipophilicity .

Synthesis and Derivative Development

Synthetic Pathways

While no explicit protocol for this compound is published, convergent strategies for analogous thieno[3,2-d]pyrimidines involve:

  • Core Construction: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions to form the pyrimidinone ring .

  • Piperazine Substitution: Nucleophilic aromatic substitution at position 2 using 1-(2-fluorophenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF).

  • Aryl Coupling at Position 7: Suzuki-Miyaura cross-coupling with 3-methylphenylboronic acid, catalyzed by Pd(PPh₃)₄.

Critical Reaction Parameters:

  • Temperature: 80–110°C for cyclocondensation;

  • Catalysts: Palladium-based for cross-coupling;

  • Yields: 45–60% for multi-step sequences .

Optimization Challenges

  • Regioselectivity: Competing reactions at positions 2 and 4 of the pyrimidinone require careful control of stoichiometry .

  • Purification: Silica gel chromatography is typically employed, though HPLC may enhance purity for pharmacological assays.

Biological Activity and Mechanistic Insights

Enzyme Inhibition and Receptor Modulation

Thieno[3,2-d]pyrimidine derivatives exhibit broad bioactivity, with this compound showing promise in:

  • Kinase Inhibition: Analogues inhibit Aurora kinase A (IC₅₀ ~120 nM) and EGFR (IC₅₀ ~250 nM), critical in cancer cell proliferation .

  • Serotonin Receptor Antagonism: The 2-fluorophenylpiperazine moiety confers affinity for 5-HT₁A/₂A receptors (Kᵢ ~15–40 nM), suggesting neuropsychiatric applications.

Mechanistic Hypotheses

  • Kinase Binding: The pyrimidinone core mimics ATP’s adenine ring, competing for the ATP-binding pocket. Fluorine and methyl groups enhance van der Waals interactions .

  • Receptor Antagonism: Piperazine nitrogen atoms form salt bridges with aspartate residues in serotonin receptors, while the thiophene ring contributes π-π stacking.

Analytical Characterization

Spectroscopic and Chromatographic Data

TechniqueKey Findings (Analogues)Reference
¹H NMRδ 8.21 (s, 1H, pyrimidinone-H)
LC-MS[M+H]⁺ m/z 421.5 (calc. 420.51)
HPLC>98% purity (C18, acetonitrile/H₂O)

Limitations and Future Directions

  • Synthesis Scalability: Current routes are low-yielding; flow chemistry or microwave-assisted synthesis may improve efficiency.

  • ADME/Tox Profiling: No data on bioavailability, metabolism, or safety profiles exist.

  • Target Validation: CRISPR/Cas9 knockout studies needed to confirm kinase/receptor roles in observed bioactivity.

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